2-(4-methylphenyl)-7-[(2-phenylethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Description
The compound 2-(4-methylphenyl)-7-[(2-phenylethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one belongs to the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one class, a bicyclic scaffold with diverse pharmacological applications. Structurally, it features a pyrazolo[1,5-a]pyrazin-4-one core substituted at the 2-position with a 4-methylphenyl group and at the 7-position with a phenylethylamino side chain. These substitutions are critical for modulating target affinity, solubility, and metabolic stability.
Properties
IUPAC Name |
2-(4-methylphenyl)-7-(2-phenylethylamino)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-15-7-9-17(10-8-15)18-13-19-21(26)23-14-20(25(19)24-18)22-12-11-16-5-3-2-4-6-16/h2-10,13,20,22H,11-12,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXINLZZVHQPYTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(CNC(=O)C3=C2)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is highly tunable, with substituents dictating biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives
Key Findings from Comparative Analysis
Substituent-Driven Target Selectivity: The phenylethylamino group in the target compound may enhance binding to aminergic receptors (e.g., GPCRs) via hydrophobic/π-π interactions, analogous to mGluR2 NAMs . Electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability but reduce solubility, whereas polar groups (e.g., methylsulfonyl in ) balance lipophilicity and target affinity.
Synthetic Flexibility :
- The core scaffold is synthesized via multicomponent reactions (e.g., ) or cyclization of β-amidomethyl vinyl sulfones (). The target compound likely follows similar protocols, with yields >60% after chromatography .
Activity-Property Relationships :
- mGlu5 PAMs (e.g., VU0462807 ) require moderate lipophilicity (logD <2) for CNS exposure, while protease inhibitors (e.g., ) tolerate higher logP values (>3.5).
- Antimicrobial activity () correlates with electron-deficient aromatic rings (e.g., nitro groups) that disrupt microbial membranes .
Contradictions and Gaps: While mGluR2 NAMs and mGlu5 PAMs share the same core, their substituents dictate opposing modulatory effects, emphasizing the need for precise structural optimization . No direct data exist for the target compound’s pharmacokinetics or toxicity, necessitating further profiling.
Q & A
Q. How can microwave-assisted synthesis improve the scalability of pyrazolo[1,5-a]pyrazine derivatives?
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